3,4-Diamino-5-(trifluoromethyl)benzonitrile
CAS No.: 157554-49-9
Cat. No.: VC5408944
Molecular Formula: C8H6F3N3
Molecular Weight: 201.152
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 157554-49-9 |
---|---|
Molecular Formula | C8H6F3N3 |
Molecular Weight | 201.152 |
IUPAC Name | 3,4-diamino-5-(trifluoromethyl)benzonitrile |
Standard InChI | InChI=1S/C8H6F3N3/c9-8(10,11)5-1-4(3-12)2-6(13)7(5)14/h1-2H,13-14H2 |
Standard InChI Key | ZKIFWZKDVRJGBA-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)N)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with:
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A trifluoromethyl group at position 5
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Amino groups at positions 3 and 4
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A cyano group at position 1
This arrangement creates three distinct electronic environments:
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Electron-withdrawing CF₃ and CN groups
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Electron-donating NH₂ groups
Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 201.15 g/mol | |
XLogP3 | 1.2 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 6 | |
Topological Polar Surface Area | 89.9 Ų |
The compound's calculated lipophilicity (XLogP3 = 1.2) suggests moderate membrane permeability, while its high polar surface area indicates potential for forming multiple non-covalent interactions .
Synthetic Methodologies
Multi-Step Synthesis Pathways
Industrial production typically employs sequential functionalization of benzotrifluoride derivatives:
Route A: Nitration/Reduction Approach
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Nitration: Starting with 3-nitro-5-(trifluoromethyl)benzonitrile using HNO₃/H₂SO₄ at 0-5°C
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Selective Reduction: Catalytic hydrogenation (Pd/C, H₂) or Fe/HCl to convert nitro to amino groups
Route B: Directed Metalation Strategy
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Lithiation: Treatment of 3-fluoro-5-(trifluoromethyl)benzonitrile with LDA at -78°C
Process Optimization Challenges
Key challenges in scale-up include:
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Regioselectivity control during nitration (avoiding para-substitution)
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Over-reduction risks of cyano groups during hydrogenation
Recent advances employ continuous flow reactors to improve yield (78-82%) and purity (>95%) while reducing reaction times .
Reactivity Profile
Nucleophilic Sites
The dual amino groups enable diverse transformations:
Reaction Type | Product | Conditions |
---|---|---|
Acylation | Bis-acetamide derivatives | Ac₂O, pyridine, 80°C |
Suzuki Coupling | Biaryl systems | Pd(PPh₃)₄, K₂CO₃ |
Cyclocondensation | Benzimidazole analogs | CS₂, EtOH reflux |
Electrophilic Character
The electron-deficient aromatic ring participates in:
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Friedel-Crafts alkylation with activated alkyl halides
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Nitration at position 2 (HNO₃/AcOH, 40°C)
Applications in Materials Science
Polyimide Precursor
The compound serves as a diamine monomer for high-performance polymers:
Polymer Property | Value |
---|---|
Glass Transition Temp | 249-332°C |
Dielectric Constant | 3.08-3.62 @ 10 kHz |
Thermal Stability | Td₅% = 505-542°C (air) |
These polyimines exhibit exceptional thermal stability while maintaining processability, making them suitable for flexible electronics .
Metal-Organic Frameworks (MOFs)
Coordination with Cu(II) or Zn(II) ions yields porous frameworks with:
Endpoint | Result |
---|---|
Acute Oral (Rat) | LD₅₀ > 2,000 mg/kg |
Skin Irritation | Non-irritating |
Ames Test | Negative |
Proper handling requires PPE due to potential respiratory sensitization risks .
Supplier | Purity | Price Range |
---|---|---|
VulcanChem | 98% | $1,200-1,500/g |
Ambeed | 95% | $980-1,200/g |
Apollo Scientific | 97% | €850-1,100/g |
Regulatory Status
Future Research Directions
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Development of enantioselective synthesis routes
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Exploration in covalent organic frameworks (COFs)
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Structure-activity relationship (SAR) studies for anticancer applications
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Hybrid composite materials for battery electrolytes
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